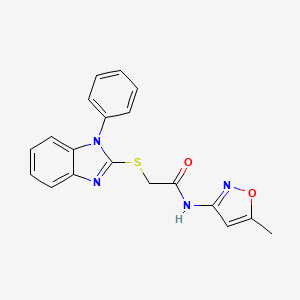
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone, also known as IQM-316, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. IQM-316 belongs to the class of quinoline-based compounds that have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. By inhibiting CDK4 activity, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of this compound. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, this compound has been reported to inhibit the replication of the influenza virus by blocking the activity of viral polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone is its broad range of biological activities, which makes it a promising therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which suggests that it may be a safe and effective therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone. One of the areas that requires further investigation is the mechanism of action of this compound. Specifically, more studies are needed to elucidate how this compound inhibits CDK4 activity and induces cell cycle arrest and apoptosis. Additionally, further studies are needed to determine the efficacy of this compound in vivo, particularly in animal models of cancer and viral infections. Furthermore, the development of more effective synthesis methods for this compound may help to overcome its limitations and facilitate its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of (2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone involves a multi-step process that begins with the reaction of 2-chloroquinoline with 2-(dimethylamino)ethylamine to form 2-(dimethylamino)ethylquinoline. This intermediate compound is then reacted with isobutyryl chloride to form this compound, which is this compound.
Aplicaciones Científicas De Investigación
(2-Propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. Several studies have reported that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to exhibit anti-viral activity against the influenza virus.
Propiedades
IUPAC Name |
(2-propan-2-ylpyrrolidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12(2)16-8-5-11-19(16)17(20)15-10-9-13-6-3-4-7-14(13)18-15/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFNPRKXJVKGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![2,2-dimethyl-7-[(3-methyl-1,2-oxazol-5-yl)methoxy]-3H-chromen-4-one](/img/structure/B7533845.png)
![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)

![4-chloro-N-(2-cyclopentylpyrazol-3-yl)-3-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7533857.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylacetonitrile](/img/structure/B7533886.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)


![1-[2-(3,4-Dimethylphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7533926.png)
![(3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7533930.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B7533935.png)
